N-(1H-Indol-2-ylmethyl)propanamide
Description
N-(1H-Indol-2-ylmethyl)propanamide is an organic compound featuring a propanamide backbone substituted at the nitrogen atom with a 1H-indol-2-ylmethyl group. The indole moiety is attached at the 2-position via a methylene (-CH2-) linker, distinguishing it from structurally related compounds that often utilize ethyl linkers or indol-3-yl substitutions.
Properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)13-8-10-7-9-5-3-4-6-11(9)14-10/h3-7,14H,2,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXWFXDMFOMGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indol-2-ylmethyl)propanamide typically involves the reaction of indole derivatives with propanoyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Indole is reacted with propanoyl chloride in the presence of a base.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-(1H-Indol-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Corresponding amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(1H-Indol-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways involving indole derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1H-Indol-2-ylmethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The propanamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Variations and Substituents
The table below compares N-(1H-Indol-2-ylmethyl)propanamide with key structural analogs:
Key Differences and Implications
Indole Position and Linker: The target compound’s indol-2-ylmethyl group contrasts with the indol-3-yl ethyl substitution in most analogs. The methyl (-CH2-) linker in this compound provides shorter spatial flexibility compared to the ethyl (-CH2CH2-) linkers in NSAID-derived analogs, which may influence conformational dynamics .
Propanamide Substituents: Analogs with 6-methoxynaphthalen-2-yl (naproxen-derived) or 2-fluoro-biphenyl (flurbiprofen-derived) groups are designed to retain NSAID activity while incorporating tryptamine’s serotonergic properties . The 6-chloro-carbazol-2-yl substituent in one analog suggests exploration of polycyclic aromatic systems for enhanced COX-2 inhibition, as carbazoles are known for anti-inflammatory activity .
Biological Activity: NSAID-tryptamine hybrids (e.g., naproxen derivatives) aim to synergize anti-inflammatory and neuroactive effects, though specific data on the target compound are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
